

Technical Synthesis Guide: High-Purity L-Lysine-d8 Hydrochloride

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Compound of Interest

Compound Name: L-Lysine-3,3,4,4,5,5,6,6-D8 hcl

CAS No.: 344298-93-7

Cat. No.: B3044152

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Via Asymmetric Phase-Transfer Catalysis

) CAS: 344298-93-7 (Labeled)

Part 1: Strategic Overview & Retrosynthetic Logic

The synthesis of L-Lysine-d8 (specifically labeled at the

positions) presents a unique challenge in isotopic chemistry: introducing a fully deuterated side chain while maintaining strict

-enantiomeric purity (>99% ee) and preventing isotopic scrambling.

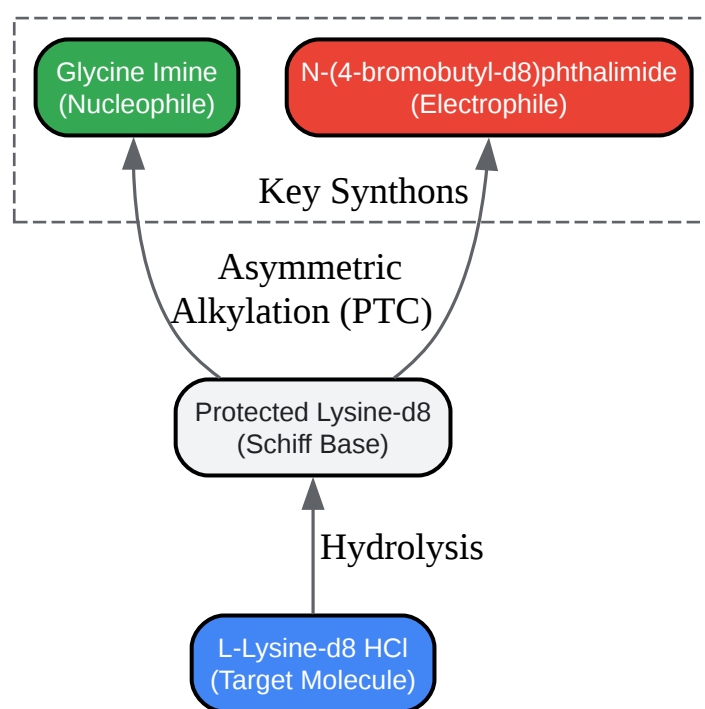
While fermentation is the standard for industrial L-Lysine, it is ill-suited for high-fidelity "d8" labeling due to metabolic scrambling of deuterium sources. Therefore, this guide details a Chemo-Catalytic Route utilizing Asymmetric Phase-Transfer Catalysis (PTC). This approach allows for the modular attachment of a pre-deuterated side chain (derived from 1,4-dibromobutane-d8) to a glycine scaffold under mild conditions that preserve isotopic integrity.

Retrosynthetic Analysis

The synthesis is disconnected into two primary synthons:

- The Nucleophile: A glycine equivalent protected as a Schiff base (O'Donnell's Imine), which provides the

-carbon and the carboxylic acid moiety.
- The Electrophile: A masked, deuterated 4-carbon chain. We utilize N-(4-bromobutyl-d8)phthalimide, derived from commercially available 1,4-dibromobutane-d8.



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Figure 1: Retrosynthetic disconnection of L-Lysine-d8 showing the convergence of the glycine nucleophile and the deuterated side-chain electrophile.

Part 2: Precursor Engineering (The Deuterated Payload)

Before the core chiral synthesis, the deuterated side chain must be desymmetrized. We cannot use 1,4-dibromobutane-d8 directly in the alkylation, as it would lead to cross-linking (dimerization) of the glycine subunits.

Protocol 1: Synthesis of N-(4-bromobutyl-d8)phthalimide Rationale: This step creates a "masked" amine. The phthalimide group protects the

-nitrogen during the subsequent alkylation step.

Reagents:

- 1,4-Dibromobutane-d8 (10.0 g, 1.0 eq) [Source: CIL/Sigma]
- Potassium Phthalimide (2.8 g, 0.33 eq)
- Acetone (Dry, 100 mL)
- 18-Crown-6 (Catalytic, 5 mol%)

Step-by-Step Workflow:

- Reflux: Suspend Potassium Phthalimide and 18-Crown-6 in dry acetone. Add 1,4-Dibromobutane-d8 (use 3-fold excess to favor mono-substitution). Reflux for 16 hours.
- Filtration: Cool to Room Temperature (RT). Filter off the KBr precipitate.
- Concentration: Remove acetone under reduced pressure.
- Purification: The residue contains the product, unreacted dibromide, and trace bis-phthalimide. Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).
 - Note: Recover the excess 1,4-dibromobutane-d8 (elutes first) for reuse to minimize isotopic cost.
- Yield: Expect ~75-80% yield based on phthalimide.

Part 3: The Core Engine – Asymmetric Phase-Transfer Alkylation

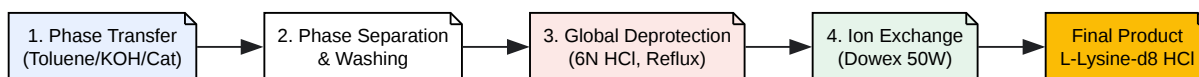
This is the critical stereodefining step. We use a Cinchona alkaloid-derived catalyst to facilitate the reaction between the glycine imine and our deuterated electrophile at the interface of a liquid-liquid bilayer.

Reaction System:

- Substrate: N-(diphenylmethylene)glycine tert-butyl ester.
- Electrophile: N-(4-bromobutyl-d8)phthalimide (from Part 2).
- Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).
- Base/Solvent: 50% KOH (aq) / Toluene.[1]

Detailed Protocol:

- Charge: In a jacketed reactor cooled to 0°C, dissolve the Glycine Imine (1.0 eq) and the Chiral Catalyst (0.1 eq) in Toluene (10V).
- Addition: Add the N-(4-bromobutyl-d8)phthalimide (1.2 eq).
- Initiation: Vigorously stir the organic phase and add 50% aqueous KOH (5.0 eq) dropwise.
 - Critical Control Point: Stirring rate must be high (>800 RPM) to maximize the interfacial surface area, as the reaction kinetics are diffusion-controlled.
- Incubation: Maintain at 0°C for 12–18 hours. Monitor by HPLC for consumption of the glycine starting material.
- Quench: Separate phases. Wash the organic layer with water (3x) and brine (1x). Dry over and concentrate.
- Intermediate Isolation: The crude product is the protected -Lysine-d8 derivative. It can be carried forward directly or crystallized from Ethanol/Water to upgrade chiral purity (Target: >98% ee).



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Figure 2: Operational workflow from alkylation to final salt formation.

Part 4: Deprotection & Salt Formation

The protected intermediate contains three blocking groups: the benzophenone imine (N-terminus), the tert-butyl ester (C-terminus), and the phthalimide (Side-chain N).

Protocol:

- Hydrolysis: Dissolve the crude alkylated intermediate in 6N HCl.
- Reflux: Heat to reflux (100°C) for 6–8 hours.
 - Chemistry: This harsh acidic condition simultaneously cleaves the imine (releasing benzophenone), hydrolyzes the ester, and cleaves the phthalimide (releasing phthalic acid).
 - Isotope Safety: The

-proton is exchangeable under these conditions, but since we require an H at the

-position (and the solvent is

/HCl), this stabilizes the desired L-Lysine-d8 structure. The side chain deuteriums (C-D bonds) are non-exchangeable and stable.
- Workup: Cool to RT. Extract with Diethyl Ether (3x) to remove the benzophenone and phthalic acid byproducts. The aqueous layer contains the L-Lysine-d8.
- Purification (Ion Exchange):
 - Load the aqueous phase onto a cation exchange column (Dowex 50W-X8, form).
 - Wash with water to remove neutral impurities.^[2]
 - Elute L-Lysine-d8 with 2M

- Salt Formation: Concentrate the ammoniacal fractions to dryness. Dissolve the residue in a minimum volume of water/ethanol. Add concentrated HCl (1.05 eq) to adjust pH to ~5.0.
- Crystallization: Add Ethanol to induce crystallization. Filter and dry the white solid.

Part 5: Quality Control & Validation

The final product must be validated for Isotopic Enrichment (Atom % D) and Chiral Purity.

Table 1: Specification & Analytical Targets

Parameter	Method	Acceptance Criteria
Appearance	Visual	White crystalline powder
Identity	$^1\text{H-NMR}$ ()	Absence of signals at 1.4-1.9 ppm (side chain). Signal at 3.7 (-H) present.
Isotopic Enrichment	High-Res MS	98 atom % D (Mass Shift +8.05 Da)
Chiral Purity	Chiral HPLC	99% ee (L-isomer)
Chemical Purity	HPLC (ELSD)	98.5%

Self-Validating Check (NMR): In the $^1\text{H-NMR}$ of non-deuterated Lysine, you observe multiplets for

protons (1.4–1.9 ppm) and

protons (3.0 ppm). In L-Lysine-d8, the region 1.4–1.9 ppm should be effectively silent (flat baseline), and the

-methylene signal at 3.0 ppm should also be absent/silent. Only the

-proton (triplet at ~3.75 ppm) should remain visible.

References

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